molecular formula C17H20N4O2 B5630975 2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol

2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B5630975
M. Wt: 312.37 g/mol
InChI Key: IIUOHBREVZKQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of aldehydes or ketones with primary amines, forming Schiff bases, which are characterized by their C=N bond. For instance, (E)-2-methoxy-6-(R-imino)methylphenols have been synthesized by the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to yield 2-methoxy-6-(R-amino)methylphenols (Dikusar, 2012). This method showcases the typical approach to synthesizing compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a similar molecule, 2-(((6-Methoxypyridin-3-yl)imino)methyl)Phenol (MPIMP), was determined, revealing its crystallization in the tetragonal crystal system and the presence of intermolecular hydrogen bonds contributing to its structural stability (Singh et al., 2021). Such studies are critical for understanding the three-dimensional arrangement of atoms within these compounds.

Chemical Reactions and Properties

Schiff bases, including compounds like 2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol, are known for participating in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metal ions. The reactivity of these compounds often depends on the nature of the substituents attached to the imine group and the aromatic ring, influencing their potential applications in catalysis, sensor development, and material science.

Physical Properties Analysis

The physical properties of compounds within this family, such as melting points, solubility, and crystallization behavior, are influenced by their molecular structure. Schiff bases often exhibit solid-state properties that can be analyzed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their thermal stability and potential for use in various applications.

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their functionality and reactivity. The imine group (C=N) in Schiff bases, for example, plays a crucial role in their chemical behavior, including their ability to form complexes with metals and participate in further chemical transformations. These properties are essential for exploring their use in creating novel materials with specific desired characteristics.

References

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

properties

IUPAC Name

2-methoxy-6-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-15-6-4-5-14(17(15)22)13-19-21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13,22H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUOHBREVZKQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-({[4-(pyridin-2-YL)piperazin-1-YL]imino}methyl)phenol

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